molecular formula C19H15NOS B14138665 10-(4-(Methylthio)phenyl)-10H-phenoxazine

10-(4-(Methylthio)phenyl)-10H-phenoxazine

Katalognummer: B14138665
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: ULVYLVKRQKWKIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-(4-(Methylthio)phenyl)-10H-phenoxazine is an organic compound that belongs to the phenoxazine family Phenoxazines are known for their diverse applications in various fields, including chemistry, biology, and medicine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-(Methylthio)phenyl)-10H-phenoxazine typically involves the reaction of 4-(methylthio)aniline with phenoxazine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to facilitate the formation of the carbon-carbon bond . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

10-(4-(Methylthio)phenyl)-10H-phenoxazine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Halogenating agents, nitrating agents, sulfuric acid as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced phenoxazine derivatives.

    Substitution: Halogenated, nitrated phenoxazine derivatives.

Wissenschaftliche Forschungsanwendungen

10-(4-(Methylthio)phenyl)-10H-phenoxazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 10-(4-(Methylthio)phenyl)-10H-phenoxazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer effects might involve the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

10-(4-(Methylthio)phenyl)-10H-phenoxazine is unique due to the presence of both the phenoxazine core and the methylthio-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C19H15NOS

Molekulargewicht

305.4 g/mol

IUPAC-Name

10-(4-methylsulfanylphenyl)phenoxazine

InChI

InChI=1S/C19H15NOS/c1-22-15-12-10-14(11-13-15)20-16-6-2-4-8-18(16)21-19-9-5-3-7-17(19)20/h2-13H,1H3

InChI-Schlüssel

ULVYLVKRQKWKIM-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.